molecular formula C6H9N3O3 B8226458 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B8226458
M. Wt: 171.15 g/mol
InChI Key: UYOOMSRFJDDZGP-UHFFFAOYSA-N
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Description

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Methoxymethylation: The triazole ring is then functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-(Formyl)-1H-1,2,3-triazol-1-yl)acetic acid.

    Reduction: Formation of 2-(4-(Methoxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl)acetic acid.

    Substitution: Formation of various substituted triazole derivatives depending on the reagent used.

Scientific Research Applications

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: It can be used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: It can be used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors in microbial or cancer cells, leading to their death or inhibition of growth.

    Agriculture: It may act by disrupting the metabolic pathways of pests or fungi, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid
  • 2-(4-(Formyl)-1H-1,2,3-triazol-1-yl)acetic acid
  • 2-(4-(Methoxymethyl)-1H-pyrrol-1-yl)acetic acid

Uniqueness

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets.

Properties

IUPAC Name

2-[4-(methoxymethyl)triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-12-4-5-2-9(8-7-5)3-6(10)11/h2H,3-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOMSRFJDDZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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